molecular formula C23H19ClN2O3 B4925494 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide

Cat. No. B4925494
M. Wt: 406.9 g/mol
InChI Key: BWZWLGFCAMUTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide, commonly known as PBD-150, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBD-150 belongs to the class of benzoxazole derivatives and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of PBD-150 is not fully understood, but it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of inflammatory mediators, and inhibition of this enzyme leads to a reduction in inflammation. PBD-150 has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
PBD-150 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, leading to improved cognitive function in animal models of Alzheimer's disease. PBD-150 has also been found to inhibit the growth of cancer cells and induce cell death in vitro.

Advantages and Limitations for Lab Experiments

PBD-150 has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. However, PBD-150 has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

For the study of PBD-150 include further exploration of its potential therapeutic applications and mechanisms of action.

Synthesis Methods

The synthesis of PBD-150 involves a multi-step process that includes the reaction of 2-amino-4-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminophenol to form 2-(2-chlorophenyl)-1,3-benzoxazole. The final step involves the reaction of 2-(2-chlorophenyl)-1,3-benzoxazole with 4-propoxybenzoyl chloride to form PBD-150.

Scientific Research Applications

PBD-150 has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PBD-150 has also shown potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-2-13-28-17-10-7-15(8-11-17)22(27)25-16-9-12-21-20(14-16)26-23(29-21)18-5-3-4-6-19(18)24/h3-12,14H,2,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZWLGFCAMUTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide

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